molecular formula C15H7Cl2N3OS B2876122 4-cyano-N-(4,7-dichloro-1,3-benzothiazol-2-yl)benzamide CAS No. 868230-51-7

4-cyano-N-(4,7-dichloro-1,3-benzothiazol-2-yl)benzamide

Cat. No. B2876122
CAS RN: 868230-51-7
M. Wt: 348.2
InChI Key: JKHMEMXAPWWVSA-UHFFFAOYSA-N
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Description

“4-cyano-N-(4,7-dichloro-1,3-benzothiazol-2-yl)benzamide” is a complex organic compound. It contains a benzothiazole ring, which is a type of heterocyclic compound. Benzothiazoles are known to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .


Molecular Structure Analysis

The molecular structure of “this compound” would be characterized by the presence of a benzothiazole ring, a cyano group, and an amide group. The benzothiazole ring is a five-membered heterocyclic compound containing sulfur and nitrogen .


Chemical Reactions Analysis

Again, while specific reactions involving “this compound” are not available, benzothiazoles and cyanoacetamides are known to undergo a variety of chemical reactions. For instance, cyanoacetamides can react with active methylene reagents to form various derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. Benzothiazoles are generally stable compounds .

Scientific Research Applications

Synthesis and Derivative Studies

  • Derivative Synthesis : A study discussed the synthesis of pyrimido[2,1-b]benzothiazole derivatives, highlighting the potential for chemical modification of similar compounds (Baheti, Kapratwar, & Kuberkar, 2002).

  • Novel Compound Synthesis : Another research focused on synthesizing new benzothiazole derivatives for potential antitumor applications (Yoshida et al., 2005).

  • Synthetic Methodology : A study discussed efficient synthetic methodologies for compounds like 2-chloro-N-(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide, a structurally similar compound (Mohamed et al., 2020).

Biological and Chemical Applications

  • Cancer Research : Indapamide derivatives, structurally similar to 4-cyano-N-(4,7-dichloro-1,3-benzothiazol-2-yl)benzamide, were synthesized and evaluated for their anticancer activities (Yılmaz et al., 2015).

  • Fluoride Anion Detection : Certain benzamide derivatives have been found effective in the colorimetric sensing of fluoride anions (Younes et al., 2020).

  • Potassium Channel Openers : Novel cyanoguanidine derivatives, related in function to benzamides, were explored as potassium channel openers for bladder treatment (Pérez-Medrano et al., 2007).

Chemical Property Analysis

  • Molecular Structure Studies : The molecular structures of benzothiazole derivatives, like N-(benzothiazol-2-yl)benzamide, were confirmed by X-ray structural analysis, highlighting the importance of structural studies in understanding chemical properties (Arsenyan, Paegle, & Belyakov, 2013).

  • Heterocyclic Synthesis : The reactions of benzimidoyl chloride with thioamides to create various cyclic products, including benzothiazine and quinazoline, were explored, indicating the versatility of benzothiazole-based compounds (Fathalla & Pazdera, 2002).

  • Antibacterial Studies : N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide and its metal complexes were synthesized and tested for antibacterial activities, showing the potential biomedical applications of benzothiazole compounds (Obasi et al., 2017).

Future Directions

The future research directions for “4-cyano-N-(4,7-dichloro-1,3-benzothiazol-2-yl)benzamide” could involve exploring its potential biological activities, given the known activities of benzothiazoles . Further studies could also investigate its synthesis and reactions .

properties

IUPAC Name

4-cyano-N-(4,7-dichloro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H7Cl2N3OS/c16-10-5-6-11(17)13-12(10)19-15(22-13)20-14(21)9-3-1-8(7-18)2-4-9/h1-6H,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKHMEMXAPWWVSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C(=O)NC2=NC3=C(C=CC(=C3S2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H7Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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